
4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by its unique structural features, including a piperazine moiety and an ethoxy-phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include dibenzofuran derivatives, which undergo various chemical transformations such as alkylation, reduction, and substitution reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product. Safety measures and environmental considerations are crucial in the industrial production of such complex compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride include other dibenzofuran derivatives and compounds with similar structural features, such as:
- Dibenzofuran
- 4-Dibenzofuranol derivatives
- Piperazine-containing compounds
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a dibenzofuran core with a piperazine moiety and an ethoxy-phenylethyl group. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85418-66-2 |
|---|---|
Fórmula molecular |
C28H40Cl2N2O4 |
Peso molecular |
539.5 g/mol |
Nombre IUPAC |
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-methoxy-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-3-33-26(21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)20-28-24(10-7-11-27(28)31)23-18-22(32-2)12-13-25(23)34-28;;/h4-6,8-9,12-13,18,24,26-27,31H,3,7,10-11,14-17,19-20H2,1-2H3;2*1H |
Clave InChI |
SZLQQANCSUZLNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN1CCN(CC1)CC23C(CCCC2O)C4=C(O3)C=CC(=C4)OC)C5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)

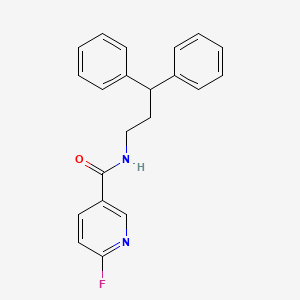

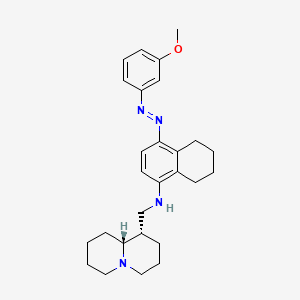
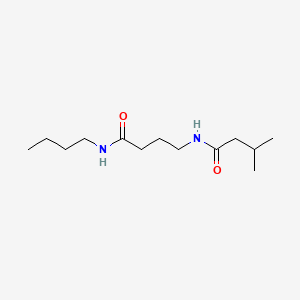
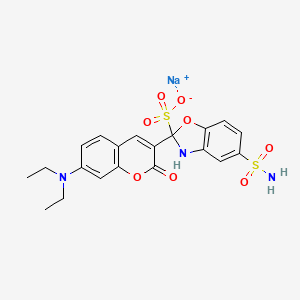
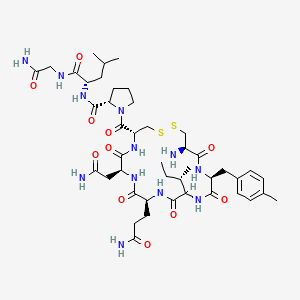
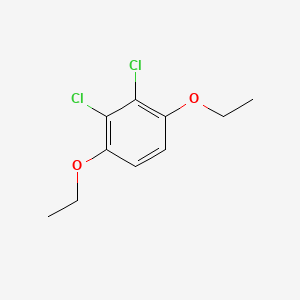
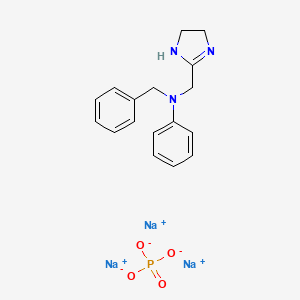

![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)

